

Olorofim spectrum comparison echinocandins yeast activity lack

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Compound Focus: Olorofim

CAS No.: 1928707-56-5

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Core Characteristics at a Glance

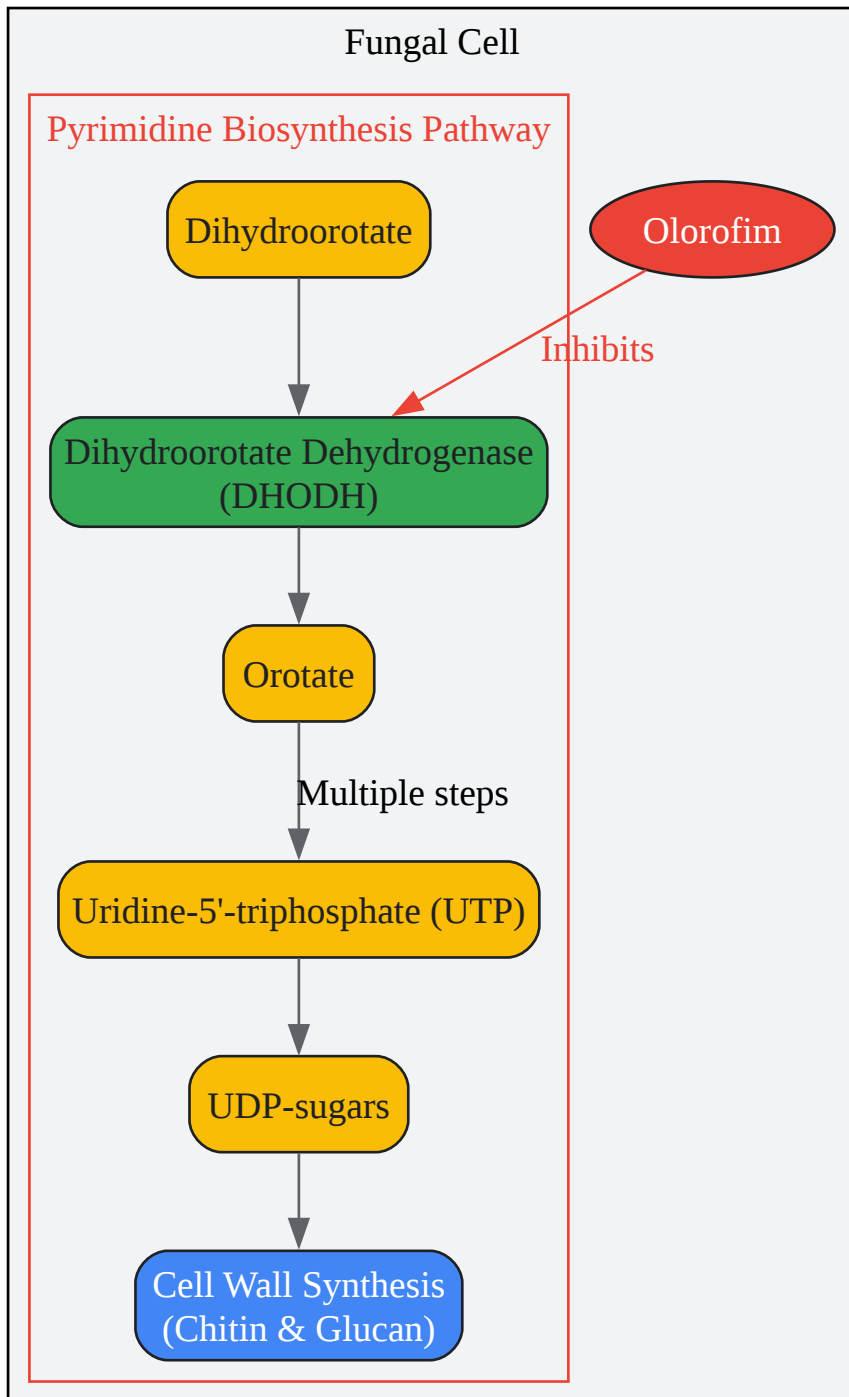
Feature	Olorofim (Orotomide Class)	Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin)
Mechanism of Action	Inhibits dihydroorotate dehydrogenase (DHODH), blocking pyrimidine biosynthesis [1] [2].	Inhibits β -(1,3)-D-glucan synthase, disrupting cell wall synthesis [3] [4].
Primary Target	De novo pyrimidine synthesis pathway [2].	Fungal cell wall component 1,3- β -D-glucan [5] [4].
Spectrum of Activity	Molds and dimorphic fungi (e.g., <i>Aspergillus</i> , <i>Scedosporium</i> , <i>Lomentospora prolificans</i>). Lacks activity against yeasts and Mucorales [1] [2] [6].	Primarily yeasts (especially <i>Candida</i> spp.). Fungistatic against <i>Aspergillus</i> molds. Lacks activity against Mucorales, <i>Cryptococcus</i> , and some rare molds [5] [3] [4].
Activity Against Yeasts	No meaningful activity against <i>Candida</i> or <i>Cryptococcus</i> species [1] [2].	Fungicidal against most <i>Candida</i> species [4].

Detailed Mechanisms of Action

The following diagrams illustrate the distinct pathways targeted by these two drug classes.

Olorofim's Mechanism: Targeting Pyrimidine Biosynthesis

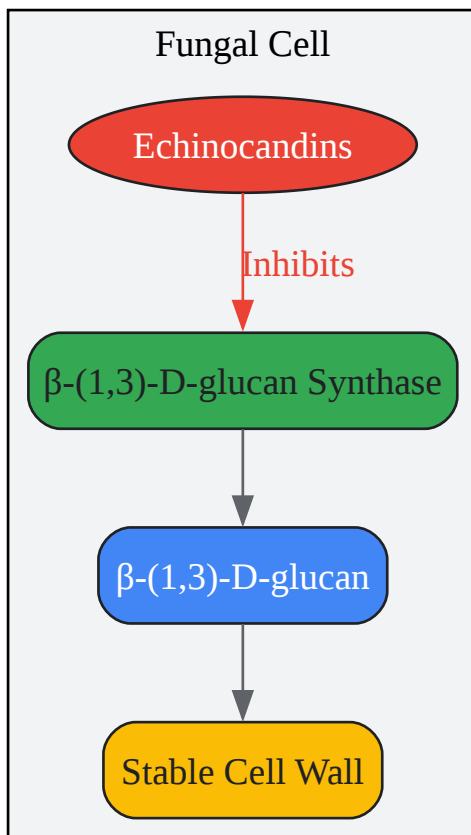
Olorofim inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the *de novo* pyrimidine biosynthesis pathway. This inhibition depletes the fungal cell of uridine triphosphate (UTP), which is essential for the synthesis of UDP-sugars. These sugars are critical substrates for chitin synthase and glucan synthase, enzymes required for building the fungal cell wall. Consequently, the cell wall is disrupted, leading to inhibited growth and eventual cell death [1] [2].



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Echinocandins' Mechanism: Direct Cell Wall Disruption

Echinocandins directly target the fungal cell wall by non-competitively inhibiting the enzyme complex β -(1,3)-D-glucan synthase. This enzyme is responsible for synthesizing β -(1,3)-D-glucan, a crucial polysaccharide that provides structural integrity to the cell wall. Inhibition leads to a weakened cell wall, making the fungal cell susceptible to osmotic pressure and causing cell lysis and death [3] [4].



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Supporting Experimental Data & Methodologies

The conclusions in the table are supported by various *in vitro* and *in vivo* studies.

- **Olorofim's Lack of Yeast Activity:** The primary evidence comes from **broth microdilution susceptibility testing** according to standardized methods (like CLSI or EUCAST). These tests consistently show that **Olorofim** has high Minimum Inhibitory Concentrations (MICs) against yeast pathogens such as *Candida albicans* and *Cryptococcus neoformans*, values that are far above

clinically achievable levels [1] [2]. The underlying reason is phylogenetic; the DHODH enzyme in yeasts has a different structure, leading to a low binding affinity for **Olorofim** [2].

- **Echinocandin Activity Against Yeasts:** Similarly, standardized **broth microdilution tests** demonstrate that echinocandins have low MICs against most *Candida* species, indicating potent fungicidal activity [4]. This activity is directly linked to the high proportion of β -(1,3)-D-glucan in the *Candida* cell wall. The clinical efficacy of echinocandins is well-established, making them a first-line treatment for invasive candidiasis [3] [7].

Key Takeaways for Research and Development

- **Complementary, Not Competing:** **Olorofim** and echinocandins are not redundant but have complementary clinical applications. **Olorofim** addresses a significant gap in treating resistant and rare mold infections, while echinocandins remain a cornerstone for treating invasive candidiasis.
- **Mechanism Dictates Spectrum:** The stark difference in their spectra of activity powerfully illustrates how the choice of cellular target dictates a drug's utility. Targeting a fundamental biosynthesis pathway (**Olorofim**) versus a structural component (Echinocandins) leads to entirely different antimicrobial profiles.
- **Future Directions:** **Olorofim**'s novel mechanism avoids cross-resistance with existing drug classes, making it a vital tool in the fight against antifungal resistance [6]. Its continued development highlights the importance of discovering new targets beyond the cell wall and membrane.

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